![molecular formula C24H32N2O4 B1235689 4-苄氧基-3,5-二甲氧基-N-[(1-二甲氨基环戊基)甲基]苯甲酰胺 CAS No. 363628-88-0](/img/structure/B1235689.png)

4-苄氧基-3,5-二甲氧基-N-[(1-二甲氨基环戊基)甲基]苯甲酰胺

描述

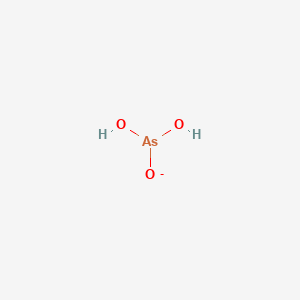

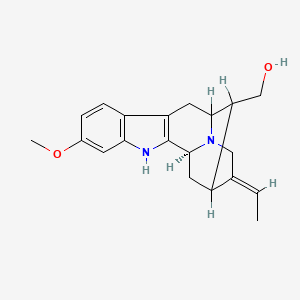

This compound, also known as ORG 25543, is a high-affinity, potent, and selective glycine transporter 2 (GlyT-2; GlyT2) inhibitor . It has an empirical formula of C24H32N2O4·HCl and a molecular weight of 448.98 .

Molecular Structure Analysis

The InChI string for this compound is1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H . Chemical Reactions Analysis

The compound is a potent inhibitor of GlyT-2, and it exhibits high in vivo efficacy in a murine diabetic neuropathic pain model .Physical And Chemical Properties Analysis

The compound is a white to beige powder that is soluble in DMSO at 2 mg/mL . It should be stored at room temperature in a desiccated condition .科学研究应用

Analgesic Applications

ORG-25543 has been explored for its potential as an analgesic, particularly in the context of neuropathic pain. Studies have shown that as a glycine transporter-2 (GlyT2) inhibitor, it can increase synaptic glycine concentrations, which may lead to augmented inhibitory glycinergic signaling in the spinal cord dorsal horn . This mechanism suggests its use in treating inflammatory and chronic pain conditions.

Neurological Disorder Treatment

The compound’s ability to modulate glycinergic neurotransmission makes it a candidate for treating neurological disorders such as hyperekplexia, a condition characterized by an exaggerated startle response. By inhibiting GlyT2, ORG-25543 could potentially alleviate symptoms without affecting motor functions, as demonstrated in animal models .

Pharmacological Research

ORG-25543 serves as a tool in pharmacological research to understand the role of GlyT2 in neurotransmission. Its selective inhibition of GlyT2 allows researchers to study the physiological and pathological roles of glycine in the central nervous system .

Drug Development

As a reversible GlyT2 inhibitor, ORG-25543 offers insights into the safety and efficacy profiles of similar compounds. Its mechanism of action provides a basis for developing new drugs that balance efficacy and toxicity, particularly in the treatment of pain .

High-Throughput Screening

ORG-25543 has been used in high-throughput screening assays to identify small molecule modulators of electrogenic transporters like GlyT2. This application is crucial for discovering new therapeutic agents targeting glycinergic neurotransmission .

Mechanistic Studies

The compound’s interaction with GlyT2 is also valuable for mechanistic studies. By understanding how ORG-25543 and similar molecules inhibit GlyT2, researchers can elucidate the transporter’s role in various physiological processes and diseases .

作用机制

ORG-25543, also known as 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide or 4-(benzyloxy)-N-((1-(dimethylamino)cyclopentyl)methyl)-3,5-dimethoxybenzamide, is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2) .

Target of Action

The primary target of ORG-25543 is the glycine transporter type 2 (GlyT2) . GlyT2 is primarily located in the spinal cord and brain stem, playing a crucial role in the reuptake of glycine, an inhibitory neurotransmitter .

Mode of Action

ORG-25543 interacts with GlyT2 by binding to it and inhibiting its function . This inhibition prevents the reuptake of glycine, leading to an increase in the concentration of glycine in the synaptic cleft .

Biochemical Pathways

The inhibition of GlyT2 by ORG-25543 affects the glycinergic neurotransmission pathway . By preventing the reuptake of glycine, ORG-25543 enhances the inhibitory effect of glycine on postsynaptic neurons .

Result of Action

The increase in synaptic glycine concentration due to the inhibition of GlyT2 by ORG-25543 enhances the inhibitory neurotransmission, which can lead to analgesic effects . It has been reported that ORG-25543 can ameliorate mechanical allodynia (a type of pain) after partial sciatic nerve ligation injury in mice .

属性

IUPAC Name |

N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYOBMASPXQBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415523 | |

| Record name | ORG-25543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363628-88-0 | |

| Record name | ORG-25543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)

![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)

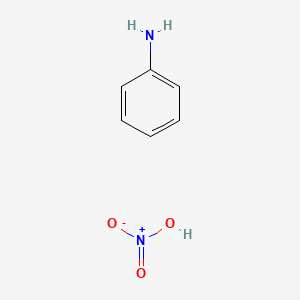

![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)